molecular formula C42H58O5 B11157039 (3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate

(3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate

Cat. No.: B11157039
M. Wt: 642.9 g/mol
InChI Key: UEGYLFVQICUMJZ-VUZPOBKHSA-N
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Description

(3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate is a complex organic compound that combines a steroidal structure with a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate typically involves multiple steps. The starting material is often cholesterol, which undergoes a series of reactions to introduce the chromenyl group. Key steps include esterification, cyclization, and oxidation reactions. Specific reagents and conditions vary, but common reagents include acetic anhydride, chromic acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The exact methods would depend on the specific requirements of the application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

(3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The chromenyl moiety can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound’s steroidal structure may make it useful in studying hormone interactions and signaling pathways.

    Industry: It could be used in the production of specialized materials with unique properties, such as high-performance polymers or coatings.

Mechanism of Action

The mechanism of action of (3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate involves its interaction with specific molecular targets. The steroidal part of the molecule may interact with hormone receptors, while the chromenyl group could engage in various biochemical pathways. These interactions can modulate cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate apart is its unique combination of a steroidal and chromenyl structure, which provides a distinct set of chemical and biological properties. This dual functionality makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C42H58O5

Molecular Weight

642.9 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetate

InChI

InChI=1S/C42H58O5/c1-25(2)9-7-10-27(4)33-15-16-34-32-14-13-28-23-29(17-19-41(28,5)35(32)18-20-42(33,34)6)46-38(43)24-45-36-21-26(3)22-37-39(36)30-11-8-12-31(30)40(44)47-37/h13,21-22,25,27,29,32-35H,7-12,14-20,23-24H2,1-6H3/t27-,29+,32+,33-,34+,35+,41+,42-/m1/s1

InChI Key

UEGYLFVQICUMJZ-VUZPOBKHSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)O[C@H]4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)CC[C@@H]7[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CCC7C(C)CCCC(C)C)C)C

Origin of Product

United States

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